Methyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}benzoate
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Overview
Description
Methyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}benzoate is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a benzoate ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}benzoate typically involves the reaction of 4-formylbenzoic acid with (3R)-3-hydroxypyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzoate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted benzoate esters.
Scientific Research Applications
Methyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group in the pyrrolidine ring can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzoate ester group can undergo hydrolysis, releasing the active pyrrolidine derivative .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(3-hydroxypyrrolidin-1-yl)benzoate: Similar structure but different stereochemistry.
Methyl 4-(2-hydroxypyrrolidin-1-yl)benzoate: Similar structure but different position of the hydroxyl group.
Methyl 4-(3-aminopyrrolidin-1-yl)benzoate: Similar structure but with an amino group instead of a hydroxyl group.
Uniqueness
Methyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}benzoate is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a benzoate ester group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
methyl 4-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-17-13(16)11-4-2-10(3-5-11)8-14-7-6-12(15)9-14/h2-5,12,15H,6-9H2,1H3/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRACRVVHCAGMSJ-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)CN2CC[C@H](C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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